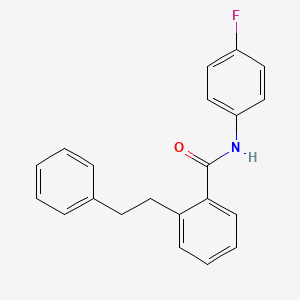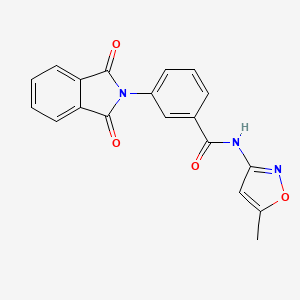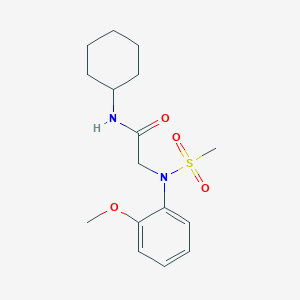
N-(4-fluorophenyl)-2-(2-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "N-(4-fluorophenyl)-2-(2-phenylethyl)benzamide" often involves complex chemical processes that include nucleophilic acyl substitution, halogenation, and the use of various catalytic methods to introduce specific functional groups to the benzene ring. For instance, compounds such as N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide) were synthesized through nucleophilic acyl substitution under basic conditions, showcasing the type of reactions that might be involved in the synthesis of related compounds (Bachl & Díaz, 2010).
Molecular Structure Analysis
The molecular structure of compounds akin to "this compound" is characterized by the presence of benzene rings, amide groups, and halogen atoms which significantly influence their molecular conformation and stability. Studies have shown that the positioning of halogen atoms can activate or deactivate inter-peptide bonds, affecting the molecule's stability and its supramolecular properties (Moreno-Fuquen et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the functional groups attached to the benzene ring. The presence of an amide group and a fluorine atom can lead to various chemical reactions, including nucleophilic vinylic substitution (S(N)V) reactions, which have been explored for the synthesis of fluorinated heterocyclic compounds (Meiresonne et al., 2015).
Physical Properties Analysis
The physical properties of "this compound" and related compounds are dictated by their molecular structure. The presence of halogen atoms, especially fluorine, can affect the compound's polarity, boiling point, melting point, and solubility in various solvents. The crystalline structure and polymorphism are also essential physical attributes that can be influenced by molecular interactions and packing in the crystal lattice (Chopra & Row, 2008).
properties
IUPAC Name |
N-(4-fluorophenyl)-2-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO/c22-18-12-14-19(15-13-18)23-21(24)20-9-5-4-8-17(20)11-10-16-6-2-1-3-7-16/h1-9,12-15H,10-11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFPHEPZWYRSQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5610426.png)

![3-[5-(3-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5610455.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5610465.png)
![N-[5-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetamide](/img/structure/B5610467.png)

![1-(2-aminoethyl)-N-methyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5610476.png)
![2-amino-3-ethyl-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5610479.png)

![3-({2-[1-(1-pyrrolidinylcarbonyl)-3-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5610484.png)


![[(3R*,4R*)-1-[(7-fluoro-3-methyl-1H-indol-2-yl)carbonyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5610519.png)